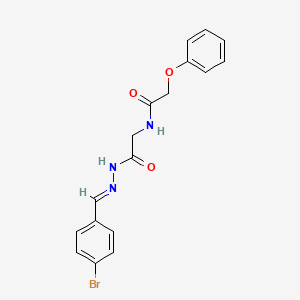

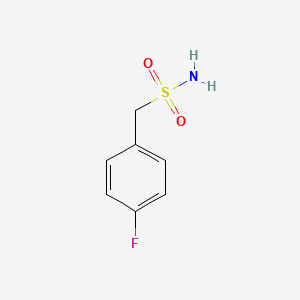

(4-Fluorophenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of (4-Fluorophenyl)methanesulfonamide and related compounds involves various catalytic and enantioselective methods. For instance, the catalytic enantioselective conjugate addition reaction of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones has been described, highlighting the utility of chiral bifunctional organocatalysts in achieving high enantioselectivity (Moon et al., 2009). Similarly, iridium-catalyzed regio- and enantioselective allylic alkylation processes have been developed for synthesizing fluorobis(phenylsulfonyl)methylated compounds, demonstrating the potential for creating enantiopure substances (Liu et al., 2009).

Molecular Structure Analysis

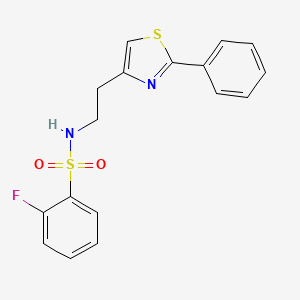

The molecular structure of N‐(4‐Fluorophenyl)methanesulfonamide has been elucidated, revealing close similarities with other alkyl sulfonanilides. The substitution at the para position (e.g., fluoro, bromo, or nitro groups) does not significantly alter the space group, although it may influence certain geometric parameters. This detailed structural analysis contributes to our understanding of how such modifications can affect the compound's properties and interactions (Gowda et al., 2007).

Chemical Reactions and Properties

Research on this compound and related compounds has extensively covered their chemical reactions. For example, the enantioselective monofluoromethylation reaction, combining fluorobis(phenylsulfonyl)methane chemistry with a Mannich-type reaction, highlights the versatility of these compounds in synthesizing chiral monofluoromethylated compounds (Mizuta et al., 2007).

Physical Properties Analysis

The physical properties of this compound derivatives have been explored through various studies. For instance, the synthesis and crystal structure of related compounds provide insights into their potential applications in creating fluoro-containing materials, based on their strong intermolecular hydrogen bonds and the predictions from electronic structure calculations (Li et al., 2015).

Chemical Properties Analysis

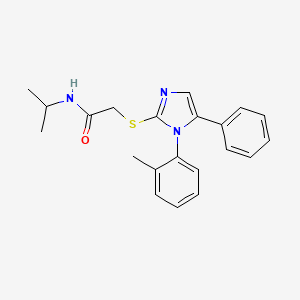

Efficient methodologies for the nucleophilic fluoromethylation of alkyl and benzyl halides using alpha-fluoro-alpha-(phenylsulfonyl)methane as a reagent demonstrate the chemical versatility and potential for synthesizing a wide range of alpha-substituted fluoroalkane derivatives. These methodologies extend to the synthesis of alpha-fluorovinyl compounds and highlight the synthetic utility of these reagents in organic chemistry (Prakash et al., 2009).

Scientific Research Applications

Structural Analysis and Molecular Packing

(B. Gowda, S. Foro, & H. Fuess, 2007) examined the structure of N‐(4‐Fluorophenyl)methanesulfonamide (4FPMSA). Their analysis found that the geometric parameters of 4FPMSA are similar to N-phenylmethanesulfonamide and other alkyl sulfonanilides. They noted the amide hydrogen's position, which could be significant in biological activity, as it is available to receptor molecules.

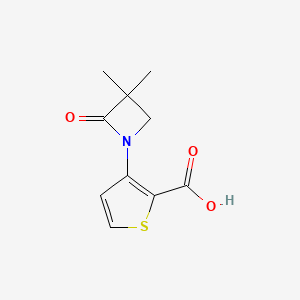

Inhibitors of 5-Lipoxygenase

Research by (S. Beers et al., 1997) identified compounds including N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide as potent inhibitors of 5-lipoxygenase (5-LO). These compounds demonstrated significant anti-inflammatory activity and dose-dependent inhibition of 5-LO.

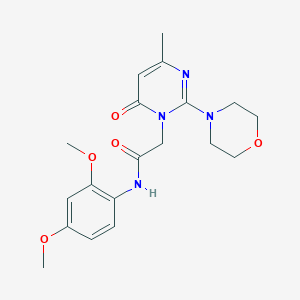

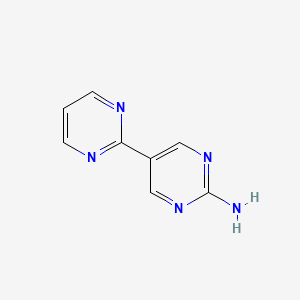

Role in Cholesterol Biosynthesis Inhibition

A study by (M. Watanabe et al., 1997) synthesized methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds. They found that these compounds, including those with 4-fluorophenyl, inhibited HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.

Synthesis and Reactivity Studies

(K. Kondo et al., 2000) developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, indicating their potential as N-acylation reagents with good chemoselectivity.

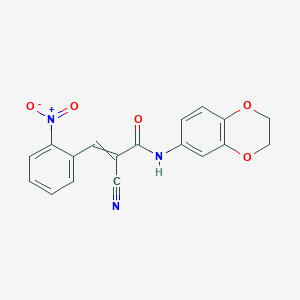

Molecular Geometry and Intermolecular Interactions

Research by (Tanusri Dey et al., 2015) analyzed the crystal structures of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide. They explored intermolecular interactions and molecular geometries, crucial for understanding the compound's potential applications.

Safety and Hazards

properties

IUPAC Name |

(4-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFNZIDBHPXLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)